3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-
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Overview
Description
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy-: is a chemical compound with the molecular formula C12H10N2O and a molecular weight of 198.22 g/mol . It is also known by its synonym 7-ethyl-4-oxo-1H-quinoline-3-carbonitrile . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-ethylquinoline and cyanogen bromide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like acetonitrile and a base such as potassium carbonate.
Cyclization: The key step involves the cyclization of the intermediate to form the quinoline ring structure.
Hydrolysis: The final step includes hydrolysis to introduce the hydroxyl group at the 4-position.
Industrial Production Methods
In an industrial setting, the production of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The hydroxyl group at the 4-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various quinoline derivatives, such as amines, ketones, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its biological activities, including antimicrobial, antiviral, and anticancer properties.
Industrial Applications: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
3-Quinolinecarbonitrile: Lacks the ethyl and hydroxyl groups, resulting in different chemical properties.
7-Ethylquinoline: Lacks the nitrile and hydroxyl groups, affecting its reactivity and applications.
4-Hydroxyquinoline: Lacks the ethyl and nitrile groups, leading to different biological activities.
Uniqueness
3-Quinolinecarbonitrile, 7-ethyl-4-hydroxy- is unique due to the presence of both the ethyl and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
71083-63-1 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
7-ethyl-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C12H10N2O/c1-2-8-3-4-10-11(5-8)14-7-9(6-13)12(10)15/h3-5,7H,2H2,1H3,(H,14,15) |
InChI Key |
OQWABZFAIKMVTM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(=O)C(=CN2)C#N |
Origin of Product |
United States |
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